molecular formula C5H10ClF3N2O B2402899 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride CAS No. 2361643-56-1

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride

Cat. No.: B2402899
CAS No.: 2361643-56-1
M. Wt: 206.59
InChI Key: AINZZWPTWXYFMS-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is a chemical compound with the molecular formula C4H8ClF3N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The trifluoroethyl group plays a crucial role in modulating the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide
  • 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrobromide
  • 2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydroiodide

Uniqueness

2-(Methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research and industrial applications where such characteristics are desired .

Properties

IUPAC Name

2-(methylamino)-N-(2,2,2-trifluoroethyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c1-9-2-4(11)10-3-5(6,7)8;/h9H,2-3H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINZZWPTWXYFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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